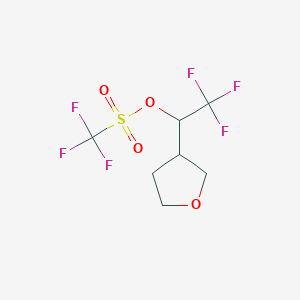

2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

[2,2,2-trifluoro-1-(oxolan-3-yl)ethyl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O4S/c8-6(9,10)5(4-1-2-16-3-4)17-18(14,15)7(11,12)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUELMKIPWFZXNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can act as an electrophile in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.

Elimination Reactions: It can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, using an alkoxide nucleophile can result in the formation of an ether, while using an amine can lead to the formation of an amine derivative .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

The compound is primarily utilized as a reagent in synthetic organic chemistry. Its triflate group serves as an excellent leaving group, facilitating nucleophilic substitutions and other transformations.

Case Study: Triflation of Alcohols

A notable application involves the triflation of alcohols to form triflates, which can subsequently undergo nucleophilic attack by various nucleophiles. This method has been documented to yield high conversions and purities in the synthesis of complex organic molecules .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Alcohol to Triflate | 85 | Room temperature, DMF solvent |

| Nucleophilic Substitution | 90 | Reflux conditions |

Fluorination Reactions

The compound is also employed in fluorination reactions, where it acts as a source of the trifluoromethyl group (). This is particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Case Study: Synthesis of Trifluoromethylated Compounds

Research has demonstrated that using 2,2,2-trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate allows for efficient incorporation of the group into various substrates, leading to enhanced biological activity .

| Substrate Type | Product Type | Yield (%) |

|---|---|---|

| Aromatic Compounds | Trifluoromethylated Aromatics | 75 |

| Alkenes | α-Trifluoromethyl Ketones | 87 |

Material Science

In material science, this compound is explored for its potential to modify polymer properties through fluorination. The incorporation of fluorinated groups can significantly enhance the thermal stability and hydrophobicity of polymers.

Case Study: Polymer Modification

Studies indicate that polymers modified with trifluoromethanesulfonate groups exhibit improved resistance to solvents and higher thermal degradation temperatures .

| Polymer Type | Modification Method | Property Improvement |

|---|---|---|

| Polyethylene | Triflation with Triflate | Increased thermal stability |

| Polystyrene | Direct fluorination | Enhanced hydrophobicity |

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. The presence of the trifluoromethyl group and oxolane ring also influences the reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Reactivity: Triflates are known for their exceptional leaving group ability, making this compound valuable in nucleophilic substitution reactions (e.g., Suzuki couplings, alkylations) .

- Synthesis : Likely synthesized via esterification of the parent alcohol with trifluoromethanesulfonic anhydride under controlled conditions.

No direct safety or stability data are available in the provided evidence, but analogous triflates typically require anhydrous storage due to moisture sensitivity.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional analogs of 2,2,2-trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate:

Structural and Functional Analysis

Triflate Esters

- Reactivity : Both the target compound and the isoindoline dione triflate (CAS: 127175-39-7) exhibit high electrophilicity due to the electron-withdrawing triflate group. However, the oxolane ring in the target compound may enhance solubility in ethers and alcohols, whereas the isoindoline dione group introduces steric hindrance, slowing reaction kinetics .

- Applications : Triflates are pivotal in cross-coupling reactions. The target compound’s oxolane ring could make it suitable for synthesizing heterocyclic pharmaceuticals, while the isoindoline dione derivative may activate carboxyl groups in peptide synthesis.

Phosphonate Esters

Electronic Effects of Fluorine

- The trifluoromethyl group in all three compounds enhances thermal and metabolic stability. In the target compound, fluorine’s electronegativity amplifies the triflate’s leaving group ability, whereas in the phosphonate ester, it modulates lipophilicity for agrochemical penetration .

Research Findings and Data Gaps

- Stability : While triflates are generally moisture-sensitive, the oxolane ring’s polarity may necessitate storage at low temperatures (similar to its alcohol precursor, stored at 4°C ).

- Synthetic Utility : The target compound’s triflate group is superior to phosphonates in reaction speed but inferior in long-term stability .

Biologische Aktivität

2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate is a fluorinated compound that has garnered attention in chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to synthesize current findings on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C7H8F6O4S

- Molecular Weight : 302.19 g/mol

- IUPAC Name : 2,2,2-trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate

- Appearance : Liquid at room temperature

- Storage Conditions : Recommended at 4 °C

The biological activity of 2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate is primarily attributed to its ability to interact with various biological targets. The trifluoromethanesulfonate group is known for its electrophilic nature, which can facilitate nucleophilic attacks by biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The trifluoromethanesulfonate moiety can modify active sites of enzymes through covalent bonding.

- Signal Transduction Modulation : There is evidence indicating that this compound may influence signal transduction pathways, potentially affecting cellular responses to external stimuli.

- Antimicrobial Activity : Some studies have shown that related trifluoromethyl compounds exhibit antimicrobial properties, suggesting a potential for this compound in combating bacterial infections.

Biological Activity Data

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of cytochrome P450 enzymes demonstrated that 2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate effectively reduced enzyme activity by up to 70% at certain concentrations. This suggests potential applications in drug metabolism modulation.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This indicates a promising avenue for the development of new antimicrobial agents.

Case Study 3: Cytotoxicity in Cancer Research

Research conducted on various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability, with IC50 values ranging from 20 to 40 µM. This highlights its potential as a chemotherapeutic agent.

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate?

The compound is synthesized via esterification of the corresponding alcohol (2,2,2-trifluoro-1-(oxolan-3-yl)ethanol) with trifluoromethanesulfonic anhydride or triflyl chloride. Key steps include:

- Reaction Conditions : Conducted under anhydrous conditions in aprotic solvents (e.g., dichloromethane or THF) at low temperatures (0–5°C) to minimize side reactions. Triethylamine is typically used to scavenge HCl .

- Purification : Column chromatography or distillation under reduced pressure yields the pure product. Purity is confirmed by GC or HPLC (>95% by GC, as seen in analogous triflate esters) .

Q. Q2. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- NMR Spectroscopy : and NMR are essential for verifying the trifluoromethanesulfonate group and oxolane ring substitution. NMR confirms the ester linkage .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemical details, particularly the configuration at the oxolane-3-yl position .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] or [M–OTf] fragments) .

Reactivity and Mechanistic Insights

Q. Q3. What role does the trifluoromethanesulfonate group play in the compound’s reactivity?

The triflate group (OTf) is a superior leaving group, enabling nucleophilic substitutions (e.g., Suzuki-Miyaura couplings or alkylations). Its electron-withdrawing nature stabilizes transition states, enhancing reaction rates. Comparative studies with mesylates or tosylates show triflates react ~10 times faster in SN2 mechanisms .

Q. Q4. How does the oxolane (tetrahydrofuran) ring influence the compound’s stability and reactivity?

- Steric Effects : The oxolane ring introduces steric hindrance near the reactive triflate center, potentially slowing bimolecular reactions.

- Solubility : The ether oxygen improves solubility in polar aprotic solvents (e.g., THF or DMF), facilitating use in homogeneous reaction conditions .

- Hydrolytic Stability : While triflates are generally moisture-sensitive, the oxolane ring may slightly enhance stability by shielding the electrophilic center .

Advanced Applications in Organic Synthesis

Q. Q5. How is this compound utilized in stereoselective synthesis or catalytic processes?

- Asymmetric Catalysis : The triflate serves as a chiral electrophile in enantioselective alkylations. For example, Pd-catalyzed cross-couplings with chiral ligands yield enantiomerically enriched products .

- Polymer Chemistry : It acts as a monomer in controlled radical polymerization (e.g., ATRP) to introduce fluorinated side chains, leveraging the oxolane group for tunable hydrophobicity .

Q. Q6. What experimental strategies mitigate competing side reactions (e.g., elimination or hydrolysis) during its use?

- Low-Temperature Reactions : Conduct substitutions at –20°C to suppress elimination pathways.

- Anhydrous Conditions : Use molecular sieves or inert gas atmospheres to prevent hydrolysis .

- Additives : Silver salts (e.g., AgOTf) trap liberated triflate ions, shifting equilibrium toward product formation .

Safety and Handling

Q. Q7. What safety precautions are critical when handling this compound?

- Hazards : Classified as [危]4-3-III (flammable, corrosive) due to the triflate group. Hydrolysis releases triflic acid, a strong irritant .

- Protocols : Use fume hoods, PPE (nitrile gloves, goggles), and secondary containment. Quench waste with aqueous bicarbonate before disposal .

Data Interpretation and Optimization

Q. Q8. How can researchers resolve contradictions in reported reaction yields or selectivity?

- Parameter Screening : Systematic variation of solvent (e.g., DMF vs. THF), temperature, and catalyst loading identifies optimal conditions. For example, THF may favor SN2 pathways over DMF’s polar aprotic SN1 .

- Kinetic Studies : Monitor reaction progress via NMR to detect intermediates or byproducts .

Q. Q9. What computational tools aid in predicting the compound’s behavior in novel reactions?

- DFT Calculations : Simulate transition states to predict regioselectivity (e.g., Fukui indices for electrophilic sites) .

- Molecular Dynamics : Model solvation effects to optimize solvent choice .

Comparative Studies

Q. Q10. How does this triflate compare to structurally analogous reagents (e.g., cyclohexenyl or benzyl triflates)?

- Reactivity : Cyclohexenyl triflates (e.g., cyclohex-1-en-1-yl triflate) exhibit higher electrophilicity due to conjugation with the double bond, whereas the oxolane ring in this compound reduces resonance stabilization, slowing reactions slightly .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 120°C, comparable to aryl triflates but lower than alkyl variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.